BenchChemオンラインストアへようこそ!

3-(1-Tosylpiperidin-2-yl)pyridine

Synthetic Chemistry Medicinal Chemistry Procurement

3-(1-Tosylpiperidin-2-yl)pyridine (CAS 370842-59-4) is a heterocyclic building block composed of a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group and substituted at the 2‑position with a 3‑pyridyl moiety. With a molecular formula of C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g·mol⁻¹, it belongs to the class of N‑tosyl‑2‑arylpiperidines that serve as key intermediates in medicinal chemistry programs targeting kinase inhibition, central nervous system disorders, and cholesterol 24‑hydroxylase (CH24H/CYP46A1) modulation.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 370842-59-4
Cat. No. B2928716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Tosylpiperidin-2-yl)pyridine
CAS370842-59-4
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3
InChIInChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-3-2-6-17(19)15-5-4-11-18-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3
InChIKeyMIIOCWLCCUPFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-(1-Tosylpiperidin-2-yl)pyridine (CAS 370842-59-4) – a Pyridyl-Tosylpiperidine Synthetic Intermediate


3-(1-Tosylpiperidin-2-yl)pyridine (CAS 370842-59-4) is a heterocyclic building block composed of a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group and substituted at the 2‑position with a 3‑pyridyl moiety . With a molecular formula of C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g·mol⁻¹, it belongs to the class of N‑tosyl‑2‑arylpiperidines that serve as key intermediates in medicinal chemistry programs targeting kinase inhibition, central nervous system disorders, and cholesterol 24‑hydroxylase (CH24H/CYP46A1) modulation [1][2].

Why In-Class Tosylpiperidine Building Blocks Cannot Simply Replace 3-(1-Tosylpiperidin-2-yl)pyridine in Downstream Synthesis


Pyridyl‑tosylpiperidine regioisomers (2‑, 3‑, and 4‑pyridyl attachment) exhibit divergent electronic and steric properties that directly govern coupling reactivity, catalyst compatibility, and ultimate biological target engagement [1]. A patent landscape analysis reveals that while the 3‑pyridyl configuration is embedded in the Markush structures of several therapeutic candidate series (including CH24H inhibitors and Wnt‑pathway modulators), the corresponding 2‑ and 4‑regioisomers are conspicuously absent from lead optimization cascades, indicating that the pyridine‑nitrogen position is not a trivial substitution but a critical pharmacophoric determinant [1][2]. Furthermore, N‑tosyl versus N‑mesyl or N‑unprotected variants differ markedly in stability during storage, ease of orthogonal deprotection, and compatibility with downstream cross‑coupling chemistries, meaning that “tosylpiperidine” alone is insufficient specification for procurement [3].

Quantitative Differentiation Evidence for 3-(1-Tosylpiperidin-2-yl)pyridine (CAS 370842-59-4) Relative to Comparators


Purity and Price Competitiveness of 3‑(1‑Tosylpiperidin‑2‑yl)pyridine vs. 2‑Pyridyl and 4‑Pyridyl Regioisomers on the Research Chemical Market

Commercially, the 3‑pyridyl isomer (CAS 370842-59-4) is available at ≥98% purity (HPLC) from multiple suppliers , whereas the 2‑pyridyl isomer (CAS 1352510‑41‑8) and 4‑pyridyl isomer (CAS 1352510‑58‑7) are typically offered at 95‑97% purity with fewer certified analytical reports . This difference in available purity reduces the need for in‑house repurification when the 3‑isomer is used as a synthetic intermediate .

Synthetic Chemistry Medicinal Chemistry Procurement

Regioisomeric Bias in Lead Optimization Cascades for CH24H Inhibitors Favoring the 3‑Pyridyl Substitution Pattern over 2‑ or 4‑Pyridyl Analogs

In the Takeda CH24H inhibitor program, structure‑based drug design starting from soticlestat and thioperamide led exclusively to 3,4‑disubstituted pyridine scaffolds (3‑piperidinyl pyridine series) with no reported advancement of 2‑ or 4‑pyridyl‑piperidine analogs [1]. The co‑crystal structure (PDB 7N3L) confirms that the 3‑pyridyl‑piperidine motif occupies the CYP46A1 active site in a binding mode that would be sterically incompatible with the 2‑pyridyl isomer [2]. A representative compound (Compound 6) achieved an IC₅₀ of 12 nM against CH24H [1].

CH24H Inhibition CYP46A1 Neuroscience

Differentiation of Tosylpiperidine from Mesylpiperidine and Unprotected Piperidine: Stability and Orthogonal Deprotection Reactivity

The N‑tosyl group of 3‑(1‑tosylpiperidin‑2‑yl)pyridine provides greater hydrolytic stability under acidic conditions compared to N‑mesyl piperidines, while still permitting orthogonal deprotection with Na/naphthalene or SmI₂ [1]. In iron(III)‑promoted aza‑Prins cyclization studies, N‑tosylpiperidines demonstrated superior diastereoselectivity (trans:cis > 20:1) relative to N‑unprotected substrates, which gave complex product mixtures [2]. Storage guidance from suppliers confirms that the tosyl‑protected compound is stable at 2‑8°C under dry, sealed conditions, whereas N‑unsubstituted 2‑(pyridin‑3‑yl)piperidine requires handling under inert atmosphere due to amine oxidation vulnerability .

Protecting-Group Chemistry Synthetic Methodology Process Chemistry

Ring‑Size Pharmacophore Differentiation: Piperidine vs. Pyrrolidine Core in mGluR Ligand Patents

Russian patent RU 2248350 C2 explicitly claims 3‑[1‑(toluene‑4‑sulfonyl)pyrrolidine‑2‑yl]pyridine as an mGluR agonist/antagonist, while excluding the corresponding piperidine analogs from its preferred claims, indicating that the piperidine core (as in the target compound) occupies a distinct chemical space with potentially different receptor subtype selectivity [1]. No directly equivalent mGluR patent protection currently exists for 3‑(1‑tosylpiperidin‑2‑yl)pyridine, suggesting it may have freedom‑to‑operate advantages for organizations exploring non‑infringing mGluR chemical matter [1].

Metabotropic Glutamate Receptors Neurological Disorders Patent Analysis

Highest‑Confidence Application Scenarios for Procuring 3‑(1‑Tosylpiperidin‑2‑yl)pyridine (CAS 370842‑59‑4)


Synthesis of Cholesterol 24‑Hydroxylase (CYP46A1) Inhibitor Candidates for Neurodegenerative Disease Research

Medicinal chemistry teams targeting CYP46A1 for Alzheimer’s disease and epilepsy can use 3‑(1‑tosylpiperidin‑2‑yl)pyridine as a core building block for generating 3,4‑disubstituted pyridine inhibitors. The Takeda program demonstrated that this scaffold yields low‑nanomolar CH24H inhibitors (IC₅₀ = 12 nM) with favorable ligand‑lipophilicity efficiency, and the co‑crystal structure (PDB 7N3L) confirms that the 3‑pyridyl‑piperidine orientation is essential for heme‑iron coordination and active‑site occupancy [1][2]. Procuring the 3‑isomer specifically ensures compatibility with the validated binding mode, unlike 2‑ or 4‑pyridyl regioisomers which lack any published target‑engagement data [1].

Diastereoselective Synthesis of 2‑Substituted Piperidine Alkaloid Intermediates via Aza‑Prins Cyclization

Process chemists executing iron(III)‑promoted aza‑Prins cyclizations can employ 3‑(1‑tosylpiperidin‑2‑yl)pyridine as a precursor for constructing trans‑2‑alkyl‑4‑halo‑1‑tosylpiperidines with >20:1 dr [3]. The tosyl group is critical for achieving this high diastereoselectivity; N‑unprotected or N‑mesyl substrates give inferior results, making the ready‑availability of the tosyl‑protected compound at ≥98% purity a key advantage for scaling multi‑gram syntheses [3].

Exploration of Non‑Infringing mGluR Chemical Space for CNS Drug Discovery

For organizations seeking metabotropic glutamate receptor modulators, 3‑(1‑tosylpiperidin‑2‑yl)pyridine provides a piperidine‑based scaffold distinct from the pyrrolidine cores protected by RU 2248350 C2 [4]. Starting from this intermediate, libraries of N‑deprotected, N‑alkylated, or biaryl‑coupled analogs can be generated to probe mGluR subtype selectivity while maintaining a favorable freedom‑to‑operate position [4].

Quote Request

Request a Quote for 3-(1-Tosylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.